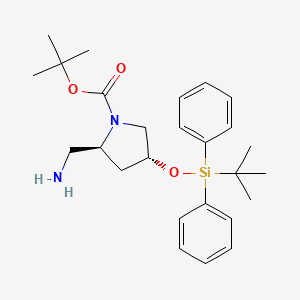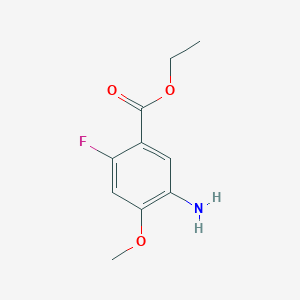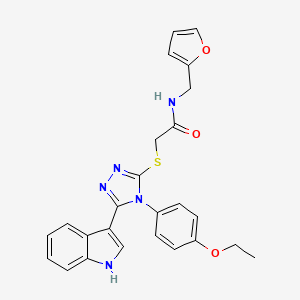![molecular formula C15H15F3N2O2 B3020238 N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide CAS No. 1311486-37-9](/img/structure/B3020238.png)
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide, also known as CP-945,598, is a small molecule drug that is used in scientific research. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are used to study the role of the endocannabinoid system in various physiological processes.
作用机制
The mechanism of action of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide involves the inhibition of the FAAH enzyme, which is responsible for breaking down endocannabinoids such as anandamide. By blocking FAAH, N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide increases the levels of endocannabinoids in the body, which can then activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide has been shown to produce a range of biochemical and physiological effects in various studies. These include analgesic (pain-relieving), anti-inflammatory, anxiolytic (anti-anxiety), and antidepressant effects. It has also been shown to improve memory and cognitive function in animal models.
实验室实验的优点和局限性
The main advantage of using N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide in lab experiments is its potency and selectivity as a FAAH inhibitor. This allows researchers to study the role of the endocannabinoid system in various physiological processes with greater precision. However, one limitation of using N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide is that it may have off-target effects on other enzymes or receptors in the body, which could complicate the interpretation of results.
未来方向
There are several future directions for research on N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide and the endocannabinoid system. These include:
1. Studying the effects of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide on different types of pain, such as neuropathic pain or inflammatory pain.
2. Investigating the potential of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide as a treatment for anxiety and depression.
3. Exploring the effects of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide on other physiological processes, such as appetite regulation or immune function.
4. Developing more potent and selective FAAH inhibitors that can be used in clinical trials for various conditions.
5. Investigating the role of the endocannabinoid system in various disease states, such as cancer or neurodegenerative disorders.
In conclusion, N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide is a potent and selective FAAH inhibitor that is used in scientific research to study the role of the endocannabinoid system in various physiological processes. It has shown promise in producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, and has potential for future research in various areas.
合成方法
The synthesis of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide involves the reaction of 1-cyanocyclobutylamine with 2-(trifluoromethyl)phenol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then coupled with 2-chloropropanoic acid to yield the final product.
科学研究应用
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide is used in scientific research to study the role of the endocannabinoid system in various physiological processes. It is a potent and selective FAAH inhibitor, which means it blocks the breakdown of endocannabinoids by the FAAH enzyme. This leads to an increase in the levels of endocannabinoids such as anandamide, which can then activate cannabinoid receptors in the body.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-10(13(21)20-14(9-19)7-4-8-14)22-12-6-3-2-5-11(12)15(16,17)18/h2-3,5-6,10H,4,7-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZOYLETCFHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCC1)C#N)OC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3020156.png)



![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3020164.png)
![(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate](/img/structure/B3020165.png)
![1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3020166.png)

![3-(2,4-dichlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3020169.png)

![2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B3020175.png)
![MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate](/img/structure/B3020177.png)
